molecular formula C16H14N2O6 B4949923 [2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate

[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate

Cat. No.: B4949923
M. Wt: 330.29 g/mol
InChI Key: LEGQOXXEWGZQGH-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate is an organic compound that features a nitrophenyl group, a hydroxyanilino group, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate typically involves the esterification of 2-(4-hydroxyanilino)acetic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. Packed-bed microreactors with ionic liquid catalysts have been shown to be effective in similar esterification reactions, providing high reaction activity and product selectivity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Major Products

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 2-(4-hydroxyanilino)acetate.

    Substitution: 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-alkoxyanilino)acetate.

    Oxidation: 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-oxoanilino)acetate.

Scientific Research Applications

[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The hydroxyanilino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-14-7-3-12(4-8-14)17-9-16(21)24-10-15(20)11-1-5-13(6-2-11)18(22)23/h1-8,17,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGQOXXEWGZQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CNC2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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